

Methoxyacetylene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methoxyacetylene**

Cat. No.: **B14055853**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyacetylene ($\text{CH}_3\text{OC}\equiv\text{CH}$), a simple yet reactive alkyne ether, has been a subject of interest in organic synthesis and theoretical chemistry. This guide provides a comprehensive overview of its discovery, historical synthetic evolution, detailed experimental protocols for its preparation, and a thorough compilation of its physicochemical and spectroscopic properties. While not directly implicated in known biological signaling pathways, its utility as a synthetic building block in the preparation of more complex molecules is well-documented. This guide aims to serve as a valuable resource for professionals in chemistry and drug development by presenting key data in a structured and accessible format, including detailed experimental methodologies and logical workflows for its synthesis.

Introduction

Methoxyacetylene, also known as ethynyl methyl ether, is the simplest ether of acetylene. Its unique combination of a nucleophilic triple bond and an electron-donating methoxy group confers upon it a distinct reactivity profile, making it a versatile reagent in organic synthesis. This document details the history, synthesis, and chemical properties of this important molecule.

Discovery and History

The exploration of acetylenic ethers dates back to the early 20th century, with the pioneering work of Russian chemist Alexei Yevgrafovich Favorskii. While the exact date of the first synthesis of **methoxyacetylene** is not readily available in initial search results, Favorskii's extensive research on the reactions of acetylenes, including their addition to alcohols, laid the foundational groundwork for the synthesis of this class of compounds.^[1] The general synthesis of vinyl ethers from the addition of alcohols to acetylene was a significant industrial process developed from his work.^[1]

The broader history of alkynes began with the discovery of acetylene by Edmund Davy in 1836.^[2] Acetylene itself was later synthesized from calcium carbide by Friedrich Wöhler in 1862, which became a cornerstone of the chemical industry.^[2] The development of synthetic methods for functionalized alkynes, such as **methoxyacetylene**, followed from this fundamental understanding of acetylene chemistry.

Physicochemical Properties

Methoxyacetylene is a colorless, volatile, and flammable liquid. It is characterized by the following properties:

Property	Value	Reference
Molecular Formula	C ₃ H ₄ O	[3]
Molecular Weight	56.06 g/mol	[3]
CAS Number	6443-91-0	[3]
Boiling Point	22.5–23.5 °C	
Density	Not available	
Refractive Index (n _D)	1.3693 at 16 °C	
IUPAC Name	Methoxyethyne	[3]

Spectroscopic Data

The structural characterization of **methoxyacetylene** is well-established through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide definitive evidence for the structure of **methoxyacetylene**.

Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Assignment	Reference
^1H	Not available	Not available	Not available	$\equiv\text{C-H}$	
^1H	Not available	Not available	Not available	$-\text{OCH}_3$	
^{13}C	93.3	Not available	Not available	$\equiv\text{C-OCH}_3$	[4]
^{13}C	29.5	Not available	Not available	$\equiv\text{C-H}$	[4]
^{13}C	63.2	Not available	Not available	$-\text{OCH}_3$	[4]

Note: Experimentally measured isotropic chemical shifts in acetone-d6.[4]

Infrared (IR) Spectroscopy

The IR spectrum of **methoxyacetylene** exhibits characteristic absorption bands for its functional groups.

Wavenumber (cm $^{-1}$)	Intensity	Assignment	Reference
~3300	Strong	$\equiv\text{C-H}$ stretch	[5]
~2150-2100	Weak-Medium	$\text{C}\equiv\text{C}$ stretch	[5]
~1300-1000	Strong	C-O stretch	[5]

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information. Specific Raman shifts for **methoxyacetylene** were not found in the search results.

Microwave Spectroscopy

Microwave spectroscopy has been employed to determine the precise molecular structure of various acetylenic compounds, providing insights into bond lengths and angles.^{[6][7][8]} Specific data for **methoxyacetylene** was not retrieved, but such studies would be crucial for determining its exact gas-phase geometry.

Synthesis of Methoxyacetylene

Several synthetic routes to **methoxyacetylene** have been developed, primarily involving dehydrohalogenation of haloethers or the reaction of metal acetylides with methylating agents.

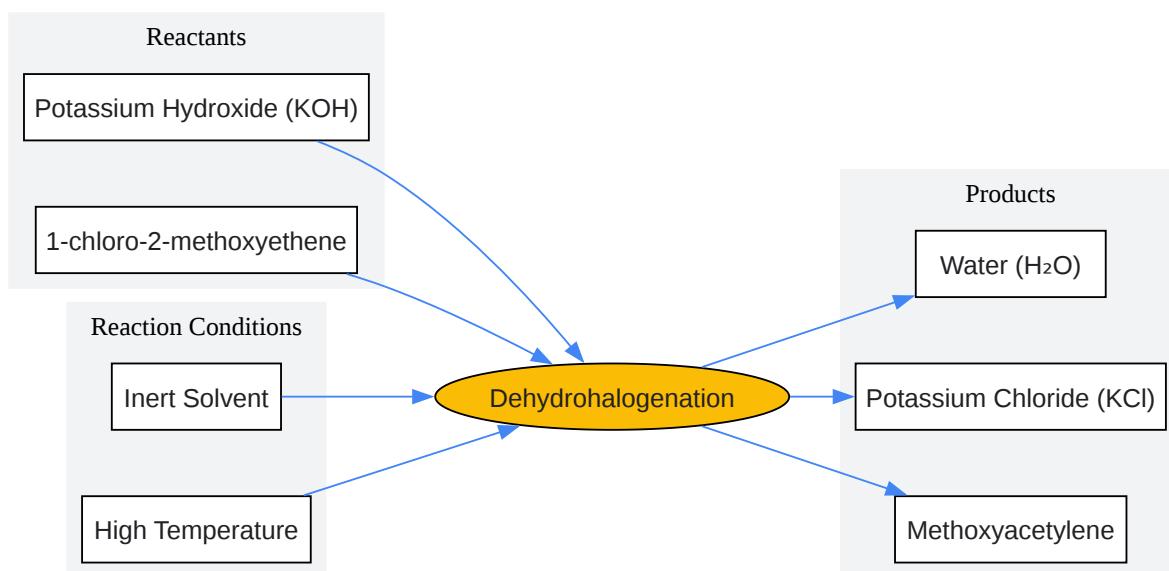
Dehydrohalogenation of Haloethers

This is a common and effective method for the synthesis of acetylenic ethers.

Experimental Protocol: Synthesis of **Methoxyacetylene** via Dehydrohalogenation of 1-chloro-2-methoxyethene

This protocol is adapted from general procedures for the synthesis of acetylenic ethers.

Materials:


- 1-chloro-2-methoxyethene
- Potassium hydroxide (KOH), powdered
- Mineral oil or a high-boiling point inert solvent

Procedure:

- A reaction flask equipped with a mechanical stirrer, a dropping funnel, and a distillation setup is charged with a suspension of powdered potassium hydroxide in mineral oil.
- The mixture is heated to a temperature sufficient to effect dehydrochlorination (typically >100 °C).
- 1-chloro-2-methoxyethene is added dropwise to the stirred, heated suspension.

- **Methoxyacetylene**, being volatile, distills from the reaction mixture as it is formed.
- The collected distillate is then purified by fractional distillation.

Logical Workflow for Dehydrohalogenation Synthesis:

[Click to download full resolution via product page](#)

Caption: Dehydrohalogenation synthesis of **methoxyacetylene**.

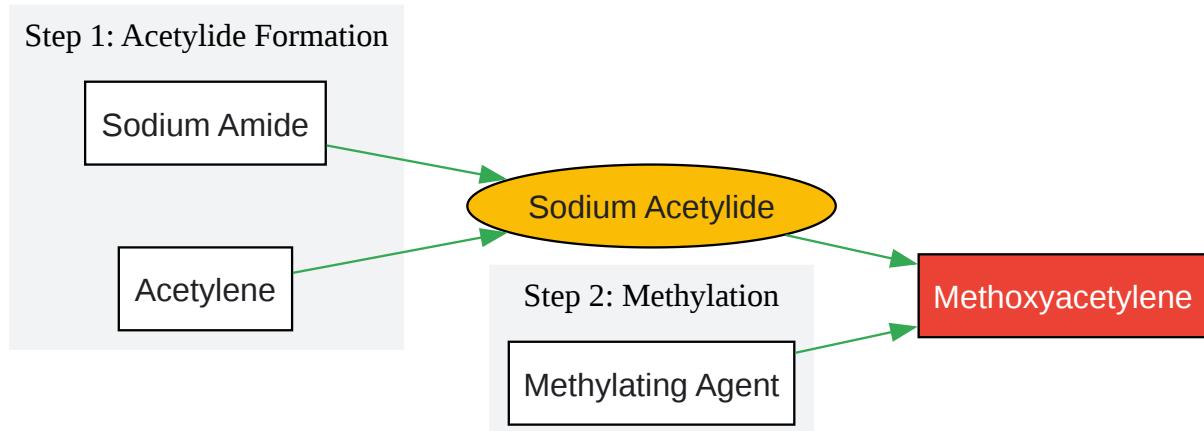
Reaction of Metal Acetylides with Methylating Agents

This method involves the formation of a metal acetylide, which is then alkylated.

Experimental Protocol: Synthesis of **Methoxyacetylene** from Sodium Acetylide and a Methylating Agent

This protocol is a general representation of alkyne alkylation.

Materials:


- Acetylene gas

- Sodium amide (NaNH_2) in liquid ammonia
- A suitable methylating agent (e.g., dimethyl sulfate or methyl iodide)
- Anhydrous diethyl ether

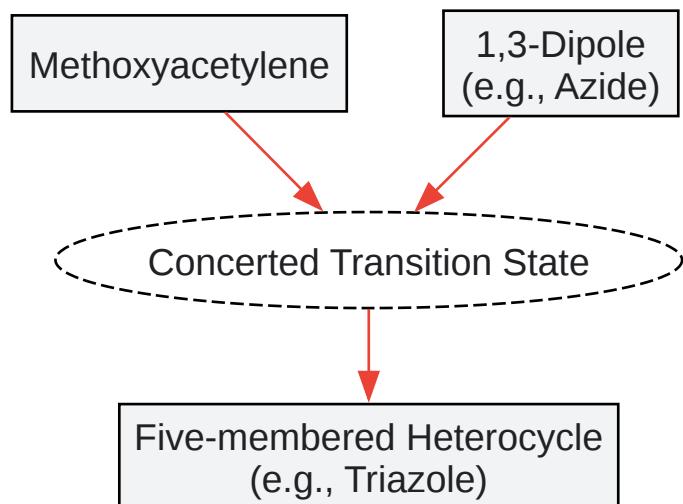
Procedure:

- A solution of sodium amide in liquid ammonia is prepared in a flask equipped with a dry-ice condenser and a gas inlet tube.
- Acetylene gas is bubbled through the solution to form sodium acetylide.
- After the formation of the acetylide is complete, the liquid ammonia is allowed to evaporate and replaced with anhydrous diethyl ether.
- The methylating agent is added dropwise to the suspension of sodium acetylide in diethyl ether at a controlled temperature.
- The reaction mixture is stirred for a specified period.
- The reaction is quenched by the careful addition of water or a saturated ammonium chloride solution.
- The organic layer is separated, dried, and the **methoxyacetylene** is isolated by distillation.

Logical Workflow for Metal Acetylide Synthesis:

[Click to download full resolution via product page](#)

Caption: Synthesis of **methoxyacetylene** via a metal acetylide intermediate.


Reactivity and Synthetic Applications

Methoxyacetylene participates in a variety of organic reactions, making it a useful synthetic intermediate.

Cycloaddition Reactions

As a π -rich system, **methoxyacetylene** can undergo cycloaddition reactions. For instance, [2+2] and [4+2] (Diels-Alder) cycloadditions can be envisioned, although specific examples for **methoxyacetylene** were not prominent in the search results.^[9] 1,3-dipolar cycloadditions with azides or nitrile oxides would lead to the formation of five-membered heterocycles.^[10]

Conceptual [3+2] Cycloaddition Pathway:

[Click to download full resolution via product page](#)

Caption: Conceptual pathway for a [3+2] cycloaddition of **methoxyacetylene**.

Other Reactions

The terminal alkyne proton is weakly acidic and can be removed by a strong base to form a lithium or sodium acetylide, which can then react with various electrophiles. The triple bond can also undergo hydration, hydrogenation, and hydrohalogenation reactions, with the regioselectivity influenced by the methoxy group.

Conclusion

Methoxyacetylene is a molecule with a rich history rooted in the fundamental discoveries of alkyne chemistry. Its synthesis, primarily through dehydrohalogenation, is well-established, and its spectroscopic properties are thoroughly characterized. While not directly involved in known signaling pathways, its reactivity makes it a valuable tool for synthetic chemists in the construction of more complex molecular architectures. This guide provides a consolidated resource of its key properties and synthetic methodologies to aid researchers in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Ethyne, methoxy- | C3H4O | CID 138749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR chemical shifts. Substituted acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eng.uc.edu [eng.uc.edu]
- 6. McGuire Research Group [mcguirelab.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Measuring and analyzing the microwave spectra to determine the molecular structure | Sophia University [sophia.ac.jp]
- 9. Cycloaddition - Wikipedia [en.wikipedia.org]
- 10. s3.smu.edu [s3.smu.edu]
- To cite this document: BenchChem. [Methoxyacetylene: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14055853#discovery-and-history-of-methoxyacetylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com